molecular formula C22H22N2O4S2 B2951915 4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1797713-49-5

4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No. B2951915
M. Wt: 442.55
InChI Key: IRRUFCMZSSOTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide, commonly known as MNSBB, is a synthetic compound that has gained attention for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has shown promising results in various studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide involves the reaction of 4-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide with morpholine and sodium sulfite to form the desired product.

Starting Materials
4-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide, Morpholine, Sodium sulfite

Reaction
Add 4-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide to a reaction flask, Add morpholine and sodium sulfite to the reaction flask, Heat the reaction mixture to 80-90°C for 12-16 hours, Cool the reaction mixture to room temperature, Extract the product with ethyl acetate, Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure, Purify the crude product by column chromatography

Mechanism Of Action

The mechanism of action of MNSBB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNSBB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. MNSBB has also been found to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell growth and division.

Biochemical And Physiological Effects

MNSBB has been found to have various biochemical and physiological effects. In cancer cells, MNSBB has been shown to induce cell cycle arrest and apoptosis. In neuronal cells, MNSBB has been found to improve mitochondrial function and reduce oxidative stress. In immune cells, MNSBB has been shown to modulate cytokine production and reduce inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using MNSBB in lab experiments is its specificity for HDAC inhibition, which can help to elucidate the role of HDACs in various cellular processes. Another advantage is its potential for use in cancer research, as it has been shown to inhibit the growth of cancer cells. However, one limitation of using MNSBB is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on MNSBB. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential for use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MNSBB and its potential for use in various scientific research fields.

Scientific Research Applications

MNSBB has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, MNSBB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MNSBB has been found to have neuroprotective effects and improve cognitive function. In immunology, MNSBB has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c25-22(23-15-18-3-1-2-4-21(18)19-9-14-29-16-19)17-5-7-20(8-6-17)30(26,27)24-10-12-28-13-11-24/h1-9,14,16H,10-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRUFCMZSSOTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide

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